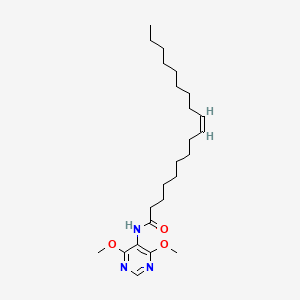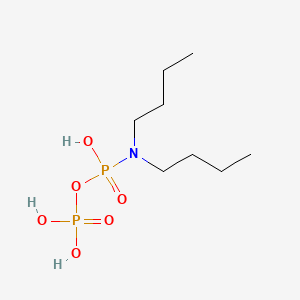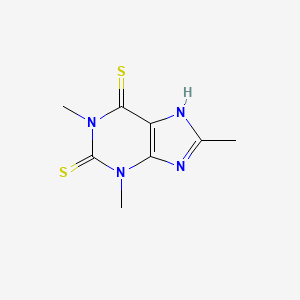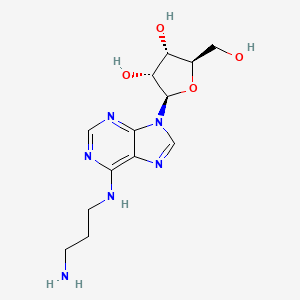
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is a compound that combines the structural features of pyrimidine and oleamide Pyrimidine is a heterocyclic aromatic organic compound, while oleamide is a fatty acid amide
Vorbereitungsmethoden
The synthesis of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide typically involves the following steps:
Synthesis of 4,6-Dimethoxypyrimidine: This can be achieved by reacting 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide and potassium carbonate.
Formation of Oleamide: Oleamide can be synthesized from oleic acid through a reaction with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The final step involves coupling the 4,6-dimethoxypyrimidine with oleamide under suitable conditions to form this compound.
Analyse Chemischer Reaktionen
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Wissenschaftliche Forschungsanwendungen
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide involves its interaction with multiple molecular targets. It is structurally related to the endogenous cannabinoid anandamide and can bind to the CB1 receptor as a full agonist . This interaction affects various neurotransmitter systems, potentially influencing sleep, mood, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can be compared with other similar compounds such as:
Anandamide: Both compounds can bind to the CB1 receptor, but this compound has unique structural features that may result in different biological effects.
Oleoylethanolamide: Another fatty acid amide with different receptor binding properties and physiological effects.
Eigenschaften
Molekularformel |
C24H41N3O3 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
(Z)-N-(4,6-dimethoxypyrimidin-5-yl)octadec-9-enamide |
InChI |
InChI=1S/C24H41N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(28)27-22-23(29-2)25-20-26-24(22)30-3/h11-12,20H,4-10,13-19H2,1-3H3,(H,27,28)/b12-11- |
InChI-Schlüssel |
BFSKPIGGHPDZHC-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)




![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)





![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)
